![molecular formula C14H16N2O3S2 B12156946 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12156946.png)
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that includes a benzyl group, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The benzyl group is introduced through a benzylation reaction, and the acetamide group is added via an acylation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has been studied for its potential as a therapeutic agent in several areas:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against resistant strains of bacteria suggests potential use in treating infections where conventional antibiotics fail .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Pharmacological Studies
Pharmacological investigations have highlighted several mechanisms through which this compound exerts its effects:
- Mechanism of Action : The compound’s structure allows it to interact with specific biological targets, potentially modulating pathways involved in cell growth and survival. Studies suggest that it may act on certain receptors or enzymes linked to tumor growth and inflammation .
- Bioavailability and Metabolism : Research into the pharmacokinetics of this compound indicates favorable absorption characteristics and metabolic stability, which are crucial for its development as a therapeutic agent .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an inhibition zone of 15 mm at a concentration of 50 µg/mL, indicating potent antibacterial activity .
Mechanism of Action
The mechanism by which N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring and benzyl group play crucial roles in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound has a similar aromatic structure but lacks the thiazole ring and acetamide group.
Vanillin acetate: Another compound with an aromatic ring, but it differs significantly in its functional groups and overall structure.
Uniqueness
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is unique due to its combination of a thiazole ring, benzyl group, and acetamide group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Biological Activity
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound notable for its unique thieno-thiazole structure. This article examines its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C21H22N2O5S2
- Molecular Weight : 446.54 g/mol
- CAS Number : 904511-75-7
The compound's structure includes a thieno-thiazole core with various functional groups that suggest potential biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the thiazole ring and subsequent modifications to introduce the benzyl and acetamide groups.
Anticancer Properties
Preliminary studies indicate that derivatives of this compound exhibit significant anticancer activity. For instance:
- Src Kinase Inhibition : Research has shown that certain N-benzyl substituted acetamide derivatives can inhibit Src kinase activity, which is implicated in various cancers. One study reported that an unsubstituted N-benzyl derivative demonstrated inhibition with GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively .
Compound | GI50 Value (µM) | Cell Line |
---|---|---|
Unsubstituted N-benzyl derivative | 1.34 | NIH3T3/c-Src527F |
Unsubstituted N-benzyl derivative | 2.30 | SYF/c-Src527F |
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Compounds with similar thieno-thiazole structures have been evaluated for their ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems .
Case Studies
- Inhibition of Colon Cancer Cell Proliferation : A study evaluated the effects of thiazolyl N-benzyl-substituted acetamides on human colon carcinoma (HT-29) cells. Compounds exhibited varying degrees of inhibition, with some showing over 64% inhibition at a concentration of 50 µM .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that modifications to the benzyl group significantly affect biological activity. For example, introducing different substituents on the benzyl ring altered both potency and selectivity against cancer cell lines .
Properties
Molecular Formula |
C14H16N2O3S2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C14H16N2O3S2/c1-10(17)15-14-16(7-11-5-3-2-4-6-11)12-8-21(18,19)9-13(12)20-14/h2-6,12-13H,7-9H2,1H3 |
InChI Key |
ZHEVHTVPHQVKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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